molecular formula C18H16O6 B12100596 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one

1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one

Cat. No.: B12100596
M. Wt: 328.3 g/mol
InChI Key: ORJTWCCUDWJNOD-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one is a prenylated xanthone derivative characterized by a hydroxylated xanthone core substituted with a 3-methyl-2-butenyl (prenyl) group at the C-4 position. This compound is primarily isolated from plant sources, such as C. Its molecular formula is C₁₈H₁₆O₆, with a molecular weight of 328.3 g/mol. Key physical properties include a melting point of 218–220°C (in hexane/acetone) and a predicted boiling point of 610.0±55.0°C .

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

1,3,6,8-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O6/c1-8(2)3-4-10-11(20)7-13(22)16-17(23)15-12(21)5-9(19)6-14(15)24-18(10)16/h3,5-7,19-22H,4H2,1-2H3

InChI Key

ORJTWCCUDWJNOD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(C=C(C=C3O2)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydroxybenzoic acids or their derivatives.

    Cyclization: The formation of the xanthone core structure is accomplished through cyclization reactions, which may involve the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. In vitro studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one has shown promising results against various microbial strains. Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that this xanthone derivative may have neuroprotective effects. It has been linked to the modulation of neuroinflammation and oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Lead Compound for New Drugs

Given its bioactive properties, 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one serves as a lead compound in drug discovery processes. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. Researchers are exploring analogs of this compound to develop more potent therapeutic agents .

Formulation in Nutraceuticals

Due to its health benefits, this compound is being investigated for incorporation into nutraceutical products. Its antioxidant and anti-inflammatory properties make it suitable for dietary supplements aimed at enhancing overall health and preventing chronic diseases .

Case Study 1: Antioxidant Efficacy

In a study published by Journal of Natural Products, researchers evaluated the antioxidant capacity of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one using various assays including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited a higher antioxidant capacity compared to traditional antioxidants like Vitamin C .

Case Study 2: Anti-inflammatory Mechanism

A recent study focused on the anti-inflammatory mechanism of this compound in a murine model of arthritis. The findings suggested that treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential use in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-Xanthen-9-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in redox reactions, contributing to its antioxidant activity. The prenyl group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Specific pathways and molecular targets may include enzymes, receptors, and signaling molecules involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of xanthones are highly influenced by hydroxylation and prenylation patterns. Below is a comparative analysis with structurally related compounds:

Compound Name (CAS) Molecular Formula Substituents Key Structural Features Source/Extraction
1,3,6,8-Tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one (1319198-98-5) C₁₈H₁₆O₆ 4× -OH (C-1,3,6,8); 3-methyl-2-butenyl (C-4) Mono-prenylated, tetra-hydroxylated C. inophyllum
Garcinone E (112649-21-5) C₂₈H₃₂O₆ 4× -OH (C-2,3,6,8); tris-3-methyl-2-butenyl (C-1,4,7) Tris-prenylated, tetra-hydroxylated Garcinia species
Gartanin (33390-42-0) C₂₃H₂₄O₆ 4× -OH (C-1,3,5,8); bis-3-methyl-2-butenyl (C-2,4) Bis-prenylated, tetra-hydroxylated Garcinia mangostana
3,4,6,8-Tetrahydroxy-7-(3-hydroxy-3-methylbutyl)-9H-xanthen-9-one C₁₉H₂₀O₇ 4× -OH (C-3,4,6,8); 3-hydroxy-3-methylbutyl (C-7) Hydroxybutyl-substituted, tetra-hydroxylated C. inophyllum
1,8-Dihydroxy-3,6-bis(pent-4-enyloxy)-9H-xanthen-9-one C₂₃H₂₄O₆ 2× -OH (C-1,8); bis-pentenyloxy (C-3,6) Di-alkenylated, di-hydroxylated Synthetic

Physicochemical Properties

  • Solubility: The mono-prenylated compound (1319198-98-5) is soluble in DMSO, acetone, and chloroform, whereas tris-prenylated derivatives (e.g., Garcinone E) exhibit lower aqueous solubility due to increased hydrophobicity .
  • Hydrogen Bonding: Tetra-hydroxylated compounds (e.g., 1,3,6,8-tetrahydroxy derivatives) have higher hydrogen bond donor counts (4–5) compared to di-hydroxylated analogs (2–3), influencing their protein-binding efficiency .

Pharmacological Potential

  • Antiviral : The C-4 prenyl group in 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one enhances Mpro binding, while C-7 hydroxybutyl substitution in related compounds reduces activity .
  • Anticancer: Di-alkenylated derivatives show superior cytotoxicity over mono-substituted analogs due to enhanced membrane permeability .
  • Enzyme Inhibition : α-Glucosidase inhibition is maximized in bis-prenylated xanthones (e.g., Gartanin) due to optimal steric and electronic interactions .

Biological Activity

1,3,6,8-Tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one (CAS No. 1319198-98-5) is a xanthone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple hydroxyl groups and a substituted alkyl chain. The aim of this article is to explore the biological activity of this compound, supported by various research findings and data.

The molecular formula of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one is C18H16O6, with a molecular weight of approximately 328.32 g/mol. It appears as a yellow powder and is soluble in organic solvents such as chloroform and DMSO .

Antioxidant Activity

Research indicates that xanthones exhibit significant antioxidant properties due to their ability to scavenge free radicals. In vitro studies have demonstrated that 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one can effectively reduce oxidative stress markers in cell cultures . The compound's multiple hydroxyl groups contribute to its electron-donating capacity.

Anticancer Properties

Several studies have highlighted the anticancer potential of xanthones, including this specific compound. For instance:

  • Cell Line Studies : In vitro assays conducted on various cancer cell lines (e.g., breast and prostate cancer) showed that the compound inhibited cell proliferation with IC50 values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Molecular docking studies suggest that 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one interacts with key proteins involved in cancer progression, such as LMTK3 (Lemur Tyrosine Kinase 3), which is implicated in estrogen-responsive breast cancer .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 . This suggests a potential role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryReduces cytokine levels

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Molecular Biosciences examined the effects of 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one on MCF7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent in hormone-responsive cancers .

Case Study 2: Inflammation Model

In an experimental model of acute inflammation induced by carrageenan in rats, treatment with the xanthone derivative significantly decreased paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .

Q & A

Basic Research Questions

Q. What are the recommended methods for isolating 1,3,6,8-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one from natural sources?

  • Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. For example, Bombax ceiba leaves are extracted with ethanol, and the crude extract is partitioned with solvents of increasing polarity. Further purification using Sephadex LH-20 or reverse-phase columns is effective for isolating xanthones. LC-MS/MS can monitor fractions based on retention times and molecular ion peaks .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Answer : Stability studies should include:

  • pH-dependent degradation : Incubate the compound in buffers (pH 3–9) and analyze degradation products via HPLC-DAD or UPLC-MS.
  • Thermal stability : Expose the compound to temperatures (e.g., 4°C, 25°C, 40°C) over time and quantify remaining content.
  • Light sensitivity : Conduct photostability tests under UV/visible light. Antioxidant assays (e.g., DPPH, ABTS) can correlate stability with bioactivity retention .

Q. What spectroscopic techniques are essential for preliminary structural confirmation?

  • Answer :

  • UV-Vis spectroscopy : Identify characteristic absorption bands (e.g., 250–350 nm for xanthone chromophores).
  • FT-IR : Detect hydroxyl (3200–3600 cm⁻¹), carbonyl (1650–1700 cm⁻¹), and prenyl group vibrations (C-H stretching ~2900 cm⁻¹).
  • LC-MS/MS : Confirm molecular weight ([M-H]⁻ at m/z 327.3) and fragmentation patterns (e.g., loss of prenyl or hydroxyl groups) .

Advanced Research Questions

Q. How can crystallographic analysis resolve ambiguities in the spatial conformation of this xanthone derivative?

  • Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or OLEX2 is critical. For example, hydrogen bonding patterns between hydroxyl groups and π-π stacking interactions of the xanthone core can be mapped. Challenges include obtaining high-quality crystals due to hydroxyl group hygroscopicity; co-crystallization with stabilizing agents (e.g., DMSO) may improve results .

Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?

  • Answer :

  • Prenyl chain modification : Introduce alkylation or oxidation to alter hydrophobicity.
  • Hydroxyl group functionalization : Acetylation or methylation to assess polarity’s role in bioactivity.
  • Antioxidant enhancement : Esterification of hydroxyl groups (e.g., with succinic anhydride) improves radical scavenging capacity. Biological assays (e.g., inhibition of ROS in cell models) validate SAR .

Q. How can contradictory reports on its bioactivity (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?

  • Answer : Design dose-response studies across multiple cell lines (e.g., HepG2, RAW 264.7) under standardized conditions. Measure ROS levels (using DCFH-DA probes) and antioxidant enzyme activity (SOD, CAT). Redox profiling (e.g., via cyclic voltammetry) quantifies electron-donating capacity, clarifying dual behavior .

Q. What advanced NMR techniques elucidate its interactions with biomacromolecules?

  • Answer :

  • 1H-13C HSQC/HMBC : Assign quaternary carbons and confirm substituent positions.
  • NOESY/ROESY : Detect spatial proximity between prenyl groups and aromatic protons.
  • STD-NMR : Identify binding epitopes when interacting with proteins (e.g., albumin) .

Q. How does the compound’s bioavailability vary across in vitro and in vivo models?

  • Answer : Use Caco-2 cell monolayers to simulate intestinal absorption (Papp values). In vivo, administer the compound orally to rodents and quantify plasma levels via LC-MS/MS. Pharmacokinetic parameters (Tmax, Cmax, AUC) highlight formulation challenges due to low water solubility. Nanoencapsulation (e.g., liposomes) improves bioavailability .

Methodological Notes

  • Analytical Validation : Cross-validate HPLC methods with certified reference standards (e.g., γ-mangostin) to ensure accuracy .
  • Synergistic Studies : Co-administer with other phytochemicals (e.g., mangiferin) to assess combinatorial effects via isobolographic analysis .

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